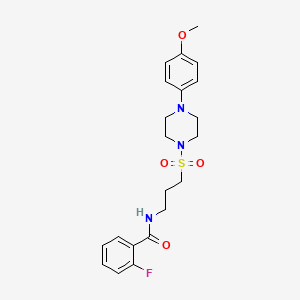

![molecular formula C22H24N2O2 B2573782 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide CAS No. 851404-99-4](/img/structure/B2573782.png)

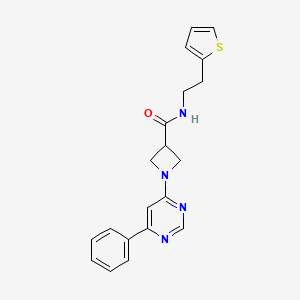

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of this compound is C22H24N2O2 and its molecular weight is 348.446. Further structural analysis would require more specific data or resources.Aplicaciones Científicas De Investigación

- Researchers have explored the antimicrobial potential of 1a and its derivatives. For instance, compounds 1a and 1b demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

- 1a and related analogs have been investigated for their anti-HIV-1 properties. Molecular docking studies revealed their potential as inhibitors against the human immunodeficiency virus type 1 .

- Researchers employed 1a as a key building block for the synthesis of substituted-N-(5-((7-methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamide derivatives. The mild reaction conditions yielded good yields (up to 95%) .

- While antimicrobial properties are notable, 1a and its analogs exhibit a broader range of biological activities. These include anti-inflammatory, antitumor, antidiabetic, antioxidant, and antipyretic effects .

- 1a belongs to the imidazole-containing moiety, which occupies a unique position in heterocyclic chemistry. Many clinically used drugs contain heterocyclic rings, emphasizing their importance in medicinal chemistry .

- Although not directly related to 1a , quinolone derivatives (such as 4-hydroxy-2-quinolones) have shown unique biological activities. Researchers have synthesized these compounds and explored their applications in heterocyclic chemistry .

Antimicrobial Activity

Anti-HIV-1 Activity

Thiadiazole Derivatives Synthesis

Biological Activities Beyond Antimicrobials

Heterocyclic Chemistry and Drug Development

Related Research on Quinolone Derivatives

Mecanismo De Acción

As a small molecule inhibitor, “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide” targets proteins involved in the MAPK pathway. This pathway is crucial in many cellular processes, including growth and differentiation.

Direcciones Futuras

Quinoline derivatives have been extensively studied for their potential applications in medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The future research directions could involve exploring the therapeutic potential of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide” in various diseases, studying its pharmacokinetics and pharmacodynamics, and developing more efficient synthesis methods.

Propiedades

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-3-19(16-7-5-4-6-8-16)22(26)23-12-11-18-14-17-10-9-15(2)13-20(17)24-21(18)25/h4-10,13-14,19H,3,11-12H2,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJUSADXHXDMMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

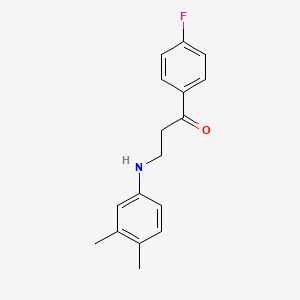

![N-ethyl-6-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2573702.png)

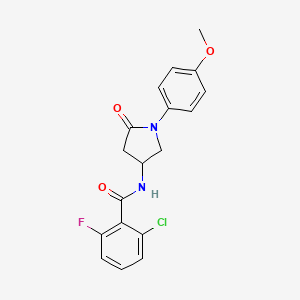

![(Z)-3-(4-chlorobenzyl)-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-penten-2-one](/img/structure/B2573710.png)

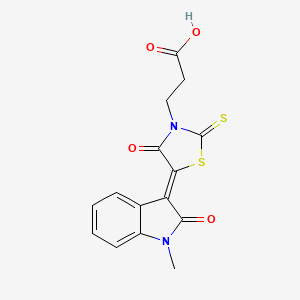

![N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573712.png)

![N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2573717.png)